molecular formula C12H12FNO2 B2534943 (3E)-3-[(Dimethylamino)methylene]-6-fluoro-2,3-dihydro-4H-chromen-4-one CAS No. 254985-34-7

(3E)-3-[(Dimethylamino)methylene]-6-fluoro-2,3-dihydro-4H-chromen-4-one

Cat. No.: B2534943
CAS No.: 254985-34-7
M. Wt: 221.231
InChI Key: POFSJEXSJYCNJR-SOFGYWHQSA-N
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Description

(3E)-3-[(Dimethylamino)methylene]-6-fluoro-2,3-dihydro-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(Dimethylamino)methylene]-6-fluoro-2,3-dihydro-4H-chromen-4-one typically involves the condensation of 6-fluoro-4H-chromen-4-one with dimethylformamide dimethyl acetal (DMF-DMA) under basic conditions. The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(Dimethylamino)methylene]-6-fluoro-2,3-dihydro-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to the formation of various substituted chromenones.

Scientific Research Applications

(3E)-3-[(Dimethylamino)methylene]-6-fluoro-2,3-dihydro-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or photostability.

Mechanism of Action

The mechanism of action of (3E)-3-[(Dimethylamino)methylene]-6-fluoro-2,3-dihydro-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3E)-3-[(Dimethylamino)methylene]-2,3-dihydro-4H-chromen-4-one: Lacks the fluorine atom, which may affect its biological activity and chemical properties.

    6-Fluoro-2,3-dihydro-4H-chromen-4-one:

    (3E)-3-[(Dimethylamino)methylene]-4H-chromen-4-one: Lacks the fluorine atom and the dihydro structure, which may alter its chemical behavior.

Uniqueness

The presence of both the dimethylamino group and the fluorine atom in (3E)-3-[(Dimethylamino)methylene]-6-fluoro-2,3-dihydro-4H-chromen-4-one makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

(3E)-3-(dimethylaminomethylidene)-6-fluorochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2/c1-14(2)6-8-7-16-11-4-3-9(13)5-10(11)12(8)15/h3-6H,7H2,1-2H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFSJEXSJYCNJR-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1COC2=C(C1=O)C=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/1\COC2=C(C1=O)C=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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